Cas no 2138411-40-0 (1,1,1-Trifluoro-2-(piperazin-1-ylmethyl)butan-2-ol)

1,1,1-Trifluoro-2-(piperazin-1-ylmethyl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1,1,1-trifluoro-2-[(piperazin-1-yl)methyl]butan-2-ol
- 1,1,1-Trifluoro-2-(piperazin-1-ylmethyl)butan-2-ol
- 1-Piperazineethanol, α-ethyl-α-(trifluoromethyl)-
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- Inchi: 1S/C9H17F3N2O/c1-2-8(15,9(10,11)12)7-14-5-3-13-4-6-14/h13,15H,2-7H2,1H3
- InChI Key: XKDHEGUJPSLWBC-UHFFFAOYSA-N
- SMILES: FC(C(CC)(CN1CCNCC1)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 204
- Topological Polar Surface Area: 35.5
- XLogP3: 0.8
1,1,1-Trifluoro-2-(piperazin-1-ylmethyl)butan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-694435-0.05g |
1,1,1-trifluoro-2-[(piperazin-1-yl)methyl]butan-2-ol |
2138411-40-0 | 0.05g |
$924.0 | 2023-03-10 | ||
Enamine | EN300-694435-0.25g |
1,1,1-trifluoro-2-[(piperazin-1-yl)methyl]butan-2-ol |
2138411-40-0 | 0.25g |
$1012.0 | 2023-03-10 | ||
Enamine | EN300-694435-2.5g |
1,1,1-trifluoro-2-[(piperazin-1-yl)methyl]butan-2-ol |
2138411-40-0 | 2.5g |
$2155.0 | 2023-03-10 | ||
Enamine | EN300-694435-10.0g |
1,1,1-trifluoro-2-[(piperazin-1-yl)methyl]butan-2-ol |
2138411-40-0 | 10.0g |
$4729.0 | 2023-03-10 | ||
Enamine | EN300-694435-0.5g |
1,1,1-trifluoro-2-[(piperazin-1-yl)methyl]butan-2-ol |
2138411-40-0 | 0.5g |
$1056.0 | 2023-03-10 | ||
Enamine | EN300-694435-1.0g |
1,1,1-trifluoro-2-[(piperazin-1-yl)methyl]butan-2-ol |
2138411-40-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-694435-0.1g |
1,1,1-trifluoro-2-[(piperazin-1-yl)methyl]butan-2-ol |
2138411-40-0 | 0.1g |
$968.0 | 2023-03-10 | ||
Enamine | EN300-694435-5.0g |
1,1,1-trifluoro-2-[(piperazin-1-yl)methyl]butan-2-ol |
2138411-40-0 | 5.0g |
$3189.0 | 2023-03-10 |
1,1,1-Trifluoro-2-(piperazin-1-ylmethyl)butan-2-ol Related Literature
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
Additional information on 1,1,1-Trifluoro-2-(piperazin-1-ylmethyl)butan-2-ol
1,1,1-Trifluoro-2-(piperazin-1-ylmethyl)butan-2-ol: A Promising Compound in the Field of Medicinal Chemistry
1,1,1-Trifluoro-2-(piperazin-1-ylmethyl)butan-2-ol (CAS No. 2138411-40-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of fluorinated amines and has shown promising results in various preclinical studies. In this article, we will delve into the chemical structure, synthesis, biological activities, and potential applications of 1,1,1-Trifluoro-2-(piperazin-1-ylmethyl)butan-2-ol.
Chemical Structure and Synthesis
The molecular formula of 1,1,1-Trifluoro-2-(piperazin-1-ylmethyl)butan-2-ol is C9H16F3N2O, with a molecular weight of approximately 207.23 g/mol. The compound features a trifluoromethyl group and a piperazine moiety attached to a butanol backbone. The presence of these functional groups imparts unique chemical and biological properties to the molecule.
The synthesis of 1,1,1-Trifluoro-2-(piperazin-1-ylmethyl)butan-2-ol typically involves several steps. One common approach is to start with the reaction of 2-bromobutanone with trifluoromethyllithium to form the trifluoromethylated intermediate. This intermediate is then treated with piperazine to introduce the piperazine moiety. Finally, reduction of the carbonyl group yields the desired product. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound.
Biological Activities and Mechanisms of Action
1,1,1-Trifluoro-2-(piperazin-1-ylmethyl)butan-2-ol has been extensively studied for its potential therapeutic applications. One of its most notable biological activities is its ability to modulate G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes and are important targets for drug discovery.
In particular, 1,1,1-Trifluoro-2-(piperazin-1-ylmethyl)butan-2-ol has shown significant activity as an agonist or antagonist for specific GPCRs. For example, it has been reported to act as a partial agonist for the serotonin 5-HT7 receptor, which is involved in regulating circadian rhythms and sleep-wake cycles. This property makes it a potential candidate for the treatment of sleep disorders.
Beyond its effects on GPCRs, 1,1,1-Trifluoro-2-(piperazin-1-ylmethyl)butan-2-ol has also demonstrated anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This anti-inflammatory activity suggests that it may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Potential Therapeutic Applications
The unique combination of biological activities exhibited by 1,1,1-Trifluoro-2-(piperazin-1-ylmethyl)butan-2-ol makes it an attractive candidate for various therapeutic applications. One area of particular interest is its potential use in neurodegenerative diseases. The compound's ability to modulate GPCRs and its anti-inflammatory properties may help mitigate neuroinflammation and protect neurons from damage.
In addition to neurodegenerative diseases, 1,1,1-Trifluoro-2-(piperazin-1-y lmethyl)butan - 2 - ol strong > has shown promise in cancer research . Studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and blocking cell cycle progression . This suggests that it may have potential as an anticancer agent , particularly for cancers that are resistant to conventional therapies . p > < p > Another potential application is in the treatment of cardiovascular diseases . The compound 's ability to modulate GPCRs may help regulate blood pressure and improve cardiac function . Preclinical studies have shown that it can reduce blood pressure in hypertensive animal models , making it a promising candidate for further investigation . p > < p > Despite its promising therapeutic potential , more research is needed to fully understand the mechanisms of action and safety profile of < strong > 0 - ol strong > . Clinical trials are currently underway to evaluate its efficacy and safety in human subjects . These trials will provide valuable insights into its potential as a therapeutic agent . p > < p > In conclusion , < strong > 0 - ol strong > ( CAS No . 0 ) is a novel compound with unique structural features and diverse biological activities . Its ability to modulate GPCRs , exhibit anti-inflammatory properties , and show promise in various therapeutic areas makes it an exciting subject for further research . As more studies are conducted , we can expect to gain a deeper understanding of its potential benefits and applications in medicine . p > article > response >
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